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In the dynamic and closely watched field of non-alcoholic steatohepatitis (NASH) therapeutics,
a comprehensive understanding of emerging clinical trial data is paramount for researchers,
scientists, and drug development professionals. This guide provides an objective cross-study
comparison of the clinical trial data for HPG1860, a novel Farnesoid X Receptor (FXR) agonist,
with other therapeutic alternatives in development for NASH. The data presented is intended to
offer a clear, data-driven perspective on the evolving treatment landscape for this complex
metabolic disease.

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease
(NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and
hepatocellular carcinoma. The race to develop the first approved therapy for NASH has led to a
diverse pipeline of drug candidates with various mechanisms of action. This guide focuses on
HPG1860, a non-bile acid FXR agonist, and compares its Phase 2a clinical trial findings with
publicly available data from trials of other key NASH drug candidates, including another FXR
agonist, a THR-[3 agonist, and PPAR agonists. The comparison encompasses efficacy and
safety parameters to provide a multi-faceted view of their clinical profiles.

Data Presentation: A Comparative Look at Efficacy
and Safety
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The following tables summarize key quantitative data from the clinical trials of HPG1860 and

selected comparator drugs. This allows for a structured and direct comparison of their
performance on critical endpoints.

Table 1: Efficacy Outcomes in NASH Clinical Trials
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ble 2: Saf | Tolerabili il

Drug Common Adverse Event(s) Effect on LDL Cholesterol

Pruritus (dose-dependent:
HPG1860 9.1% at 3mg, 9.5% at 5mg,
27.3% at 8mg)[1]

No significant change

observed[1]

] ] ) Pruritus (most common reason ) )
Obeticholic Acid ) ] ] Mild elevation[9]
for discontinuation)[2]

_ Transient mild diarrhea and o )
Resmetirom Significant reductions[10]
nausea[10][11]

Diarrhea, nausea, peripheral )
N ) ] ) Not reported as a primary
Lanifibranor edema, anemia, weight gain[4]

[5]

safety concern

] Mild and reversible increase in Not reported as a primary
Elafibranor o
serum creatinine[12] safety concern

Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is crucial for the accurate
interpretation of their results. Below are summaries of the experimental protocols for the key
trials cited.

HPG1860 (RISE Study) The RISE study was a Phase 2a, multi-center, randomized, double-
blind, placebo-controlled trial.[1] It enrolled 87 adult patients with presumed non-cirrhotic
NASH.[13] Participants were randomized to receive once-daily oral doses of HPG1860 (3 mg,
5 mg, or 8 mg) or a placebo for 12 weeks.[2][13] The primary endpoint was safety and
tolerability. Secondary endpoints included the percentage change from baseline in liver fat
content (LFC) measured by MRI-proton density fat fraction (MRI-PDFF) and changes in alanine
aminotransferase (ALT) levels.[13]

Obeticholic Acid (REGENERATE Study) The REGENERATE study was a Phase 3, multicenter,
randomized, double-blind, placebo-controlled trial in patients with biopsy-confirmed NASH and
fibrosis (stage F2 or F3).[2] Patients were randomized to receive placebo, obeticholic acid 10
mg, or obeticholic acid 25 mg daily.[2] The primary endpoints at the 18-month interim analysis

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.prnewswire.com/news-releases/hepagene-therapeutics-reports-positive-top-line-results-for-phase-2a-rise-study-of-fxr-agonist-hpg1860-in-patients-with-nash-301725438.html
https://www.prnewswire.com/news-releases/hepagene-therapeutics-reports-positive-top-line-results-for-phase-2a-rise-study-of-fxr-agonist-hpg1860-in-patients-with-nash-301725438.html
https://conferences.medicom-publishers.com/content/conference-reports/regenerate-study-obeticholic-acid-shows-antifibrotic-benefit-in-nash/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10524415/
https://www.natap.org/2022/HCV/060122_04.htm
https://pubmed.ncbi.nlm.nih.gov/31727409/
https://www.natap.org/2022/HCV/060122_04.htm
https://pubmed.ncbi.nlm.nih.gov/34670042/
https://fattyliver.ca/blog/f/lanifibranor-may-reduce-disease-activity-in-patients-with-nash
https://www.biospace.com/data-from-phase-2b-trial-of-genfit-s-elafibranor-published-in-gastroenterology
https://www.benchchem.com/product/b15614967?utm_src=pdf-body
https://www.prnewswire.com/news-releases/hepagene-therapeutics-reports-positive-top-line-results-for-phase-2a-rise-study-of-fxr-agonist-hpg1860-in-patients-with-nash-301725438.html
https://www.hcplive.com/view/regenerate-final-results-for-obeticholic-acid-for-pre-cirrhotic-fibrosis-due-to-nash
https://www.benchchem.com/product/b15614967?utm_src=pdf-body
https://conferences.medicom-publishers.com/content/conference-reports/regenerate-study-obeticholic-acid-shows-antifibrotic-benefit-in-nash/
https://www.hcplive.com/view/regenerate-final-results-for-obeticholic-acid-for-pre-cirrhotic-fibrosis-due-to-nash
https://www.hcplive.com/view/regenerate-final-results-for-obeticholic-acid-for-pre-cirrhotic-fibrosis-due-to-nash
https://conferences.medicom-publishers.com/content/conference-reports/regenerate-study-obeticholic-acid-shows-antifibrotic-benefit-in-nash/
https://conferences.medicom-publishers.com/content/conference-reports/regenerate-study-obeticholic-acid-shows-antifibrotic-benefit-in-nash/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

were improvement in fibrosis by at least one stage with no worsening of NASH, or NASH
resolution with no worsening of fibrosis.[14]

Resmetirom (MAESTRO-NASH Study) The MAESTRO-NASH study is an ongoing Phase 3
trial involving adults with biopsy-confirmed NASH and a fibrosis stage of F1B, F2, or F3.[3]
Patients were randomized to receive once-daily oral resmetirom at a dose of 80 mg or 100 mg,
or placebo.[3] The primary endpoints at 52 weeks were NASH resolution with no worsening of
fibrosis and an improvement in fibrosis by at least one stage with no worsening of the NAFLD
activity score.[3]

Lanifibranor (NATIVE Study) The NATIVE study was a Phase 2b, double-blind, randomized,
placebo-controlled trial in patients with non-cirrhotic, highly active NASH.[4] A total of 247
patients were randomized to receive 800 mg or 1200 mg of lanifibranor or placebo once daily
for 24 weeks.[4][5] The primary endpoint was a decrease of at least 2 points in the Steatosis,
Activity, Fibrosis (SAF)-A score without worsening of fibrosis.[4][5]

Elafibranor (RESOLVE-IT Study) The RESOLVE-IT study was a Phase 3 trial that enrolled
patients with biopsy-proven NASH and fibrosis stage F2 or F3.[8] Patients were randomized to
receive elafibranor 120 mg or placebo once daily.[8] The primary endpoint at a 72-week interim
analysis was NASH resolution without worsening of fibrosis.[8] The development of elafibranor
for NASH was discontinued due to a lack of efficacy in this trial.[6]

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the clinical development of
HPG1860.
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Caption: Mechanism of action of HPG1860 as an FXR agonist in hepatocytes.
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Caption: Workflow of the HPG1860 Phase 2a (RISE) clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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